molecular formula C18H17F3N2O4S B11135503 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid

Cat. No.: B11135503
M. Wt: 414.4 g/mol
InChI Key: YAZKJZFPPOQOJG-UHFFFAOYSA-N
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Description

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid is a complex organic compound featuring a trifluoromethoxyphenyl group, a thiazole ring, and a piperidinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Formation of the Piperidinecarboxylic Acid Moiety: The final step involves the coupling of the acetylated thiazole derivative with a piperidinecarboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and thiazole ring may contribute to binding affinity and specificity, while the piperidinecarboxylic acid moiety could influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-({2-[4-(Methoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-({2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which can significantly influence the compound’s electronic properties, lipophilicity, and metabolic stability. This makes it a valuable compound for drug discovery and development, as it may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-3-1-11(2-4-14)16-22-13(10-28-16)9-15(24)23-7-5-12(6-8-23)17(25)26/h1-4,10,12H,5-9H2,(H,25,26)

InChI Key

YAZKJZFPPOQOJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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